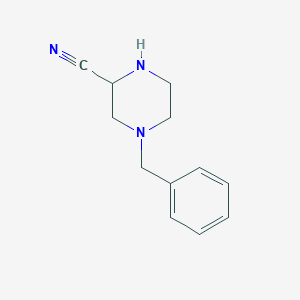

4-Benzylpiperazine-2-carbonitrile

Description

4-Benzylpiperazine-2-carbonitrile is a heterocyclic organic compound featuring a piperazine core substituted with a benzyl group at the 4-position and a carbonitrile group (-CN) at the 2-position. The electron-withdrawing carbonitrile group at position 2 may influence electronic distribution, reactivity, and intermolecular interactions, making this compound a versatile intermediate in medicinal chemistry and materials science .

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

4-benzylpiperazine-2-carbonitrile |

InChI |

InChI=1S/C12H15N3/c13-8-12-10-15(7-6-14-12)9-11-4-2-1-3-5-11/h1-5,12,14H,6-7,9-10H2 |

InChI Key |

HOQNOUJYLRJWCM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(N1)C#N)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Benzylpiperazine-2-carbonitrile typically involves a multi-step process. One common method includes the following steps:

Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. The use of catalysts and controlled reaction environments can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

4-Benzylpiperazine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives of the compound.

Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, it is used to study the effects of piperazine derivatives on biological systems.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.

Industry: In the industrial sector, 4-Benzylpiperazine-2-carbonitrile is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzylpiperazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. This interaction leads to the modulation of neurotransmitter levels in the brain, resulting in various pharmacological effects . The compound’s ability to inhibit certain enzymes and receptors is also being studied to understand its therapeutic potential .

Comparison with Similar Compounds

To contextualize the unique properties of 4-benzylpiperazine-2-carbonitrile, we compare it structurally and functionally with analogous piperazine derivatives and related heterocycles.

Structural Analogues in Piperazine Derivatives

a. 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c)

- Substituents : A benzhydryl (diphenylmethyl) group at position 1 and a nitrobenzenesulfonamide group at position 3.

- Key Differences: The sulfonamide (-SO₂NH₂) and nitro (-NO₂) groups increase polarity and hydrogen-bonding capacity compared to the carbonitrile in 4-benzylpiperazine-2-carbonitrile. This compound’s enhanced electrophilicity may favor interactions with biological targets like enzymes or receptors .

- Applications : Nitro groups are often associated with antimicrobial or anticancer activity, whereas sulfonamides are common in diuretics and antibiotics.

b. O-4-Vinyl 4-Benzylpiperazine-1-carbothioate (16)

- Substituents : A vinyl carbothioate group at position 1 and a benzyl group at position 4.

- The vinyl group enables polymerization, making this compound suitable for molecular imprinting applications .

- Applications : Used in self-assembled molecularly imprinted polymers (MIPs) for selective recognition of benzylpiperazine derivatives.

c. 4-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]benzoic Acid

- Substituents : A hydroxyethyl group on the piperazine nitrogen and a benzoic acid moiety.

- Key Differences : The hydroxyethyl group increases hydrophilicity, while the carboxylic acid (-COOH) enables pH-dependent solubility and ionic interactions. This contrasts with the lipophilic benzyl and neutral carbonitrile groups in 4-benzylpiperazine-2-carbonitrile .

- Applications : Likely used in drug delivery systems due to its amphiphilic properties.

Functional Group Comparisons

Research Findings and Inferences

- This contrasts with sulfonamide or nitro groups, which are stronger electron-withdrawing moieties .

- Biological Relevance : Piperazine derivatives with benzyl groups often exhibit CNS activity (e.g., antipsychotics), but the carbonitrile substitution may redirect utility toward kinase inhibitors or covalent binders due to nitrile’s ability to act as a warhead .

- Material Science Applications : The rigidity of the piperazine core and the tunable substituents make 4-benzylpiperazine-2-carbonitrile a candidate for designing MIPs or coordination polymers, though its performance would differ from vinyl- or thiol-functionalized analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.